![molecular formula C11H15NO3 B13173587 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a piperidine ring that has a hydroxymethyl group attached to it. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 2-furancarboxaldehyde with 2-(hydroxymethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxaldehyde: A simpler furan derivative with similar reactivity.
2-(Hydroxymethyl)piperidine: A piperidine derivative with a hydroxymethyl group.
5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group at the 5-position.
Uniqueness
5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to its combination of a furan ring and a piperidine ring with a hydroxymethyl group. This structure provides distinct reactivity and potential biological activities that are not observed in simpler compounds .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-[2-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c13-7-9-3-1-2-6-12(9)11-5-4-10(8-14)15-11/h4-5,8-9,13H,1-3,6-7H2 |
Clé InChI |
AITHHHLRFFLFEM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CO)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


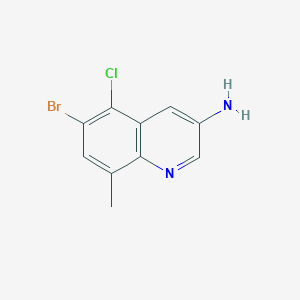
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
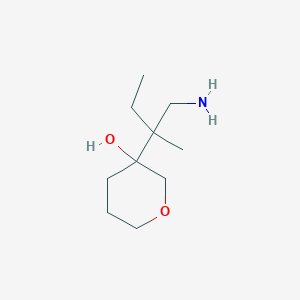


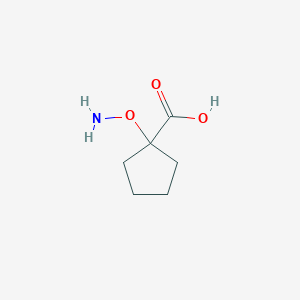
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
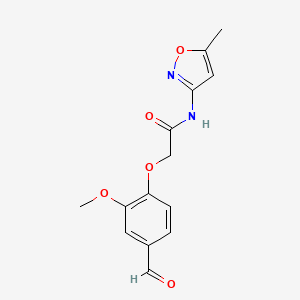

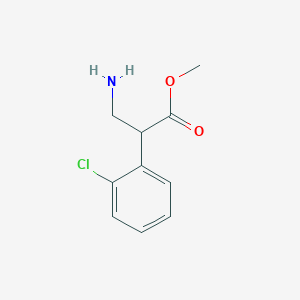
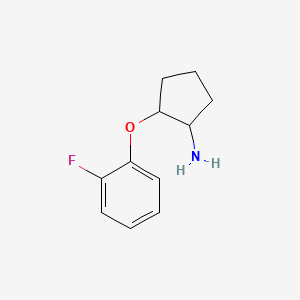
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)

